

Application Notes and Protocols for Disulfo-ICG-DBCO in Super-Resolution Microscopy

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Compound of Interest		
Compound Name:	Disulfo-ICG-DBCO disodium	
Cat. No.:	B15555130	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Disulfo-ICG-DBCO, a near-infrared fluorescent dye, for super-resolution microscopy applications. The protocols focus on sample preparation, labeling via copper-free click chemistry, and imaging using Stochastic Optical Reconstruction Microscopy (STORM).

Introduction to Disulfo-ICG-DBCO for Super-Resolution Imaging

Disulfo-ICG-DBCO is a derivative of Indocyanine Green (ICG), a well-established near-infrared dye, functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its covalent attachment to azide-modified biomolecules through a bioorthogonal and copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]. The near-infrared emission of the ICG core makes it suitable for deep-tissue imaging and reduces phototoxicity and background autofluorescence. These characteristics, combined with the specificity of click chemistry labeling, make Disulfo-ICG-DBCO a promising candidate for single-molecule localization microscopy (SMLM) techniques like STORM[3][4].

Super-resolution microscopy techniques, such as STORM, bypass the diffraction limit of light to achieve nanoscale resolution, enabling the visualization of subcellular structures with unprecedented detail[4][5]. The successful application of STORM relies on the use of photoswitchable fluorophores that can be cycled between a fluorescent "on" state and a dark



"off" state[6]. While near-infrared dyes can be more challenging to use for STORM compared to far-red dyes like Alexa Fluor 647, optimization of the imaging buffer can significantly improve their performance[7][8].

Data Presentation Photophysical Properties of ICG Derivatives

While specific photophysical data for Disulfo-ICG-DBCO in STORM buffers is not readily available in the literature, the properties of the parent dye, ICG, provide a useful reference. It is important to note that these properties can be highly dependent on the local chemical environment, including the composition of the imaging buffer[9].

Property	Value (for ICG)	Solvent/Conditions
Excitation Maximum (Absorbance)	~780 nm	Ethanol
Emission Maximum	~810 nm	Ethanol
Fluorescence Lifetime	0.166 ns - 0.71 ns	Varies with environment (e.g., water vs. tumor tissue)
Quantum Yield	Low in aqueous solutions, increases when bound to proteins	Varies with environment

Note: The photophysical properties of Disulfo-ICG-DBCO, particularly its blinking characteristics, will need to be empirically determined in the chosen STORM imaging buffer for optimal results.

Recommended Reagents for Labeling and Imaging



Reagent	Purpose	Recommended Starting Concentration
Azide-modified biomolecule (e.g., metabolically incorporated or antibody conjugate)	Target for labeling	Varies with experiment
Disulfo-ICG-DBCO	Fluorescent probe	5-20 μM for cell labeling
STORM Imaging Buffer (see protocol below)	Induces photoswitching of the fluorophore	See detailed recipe
- Glucose Oxidase	Oxygen scavenger system component	0.5 mg/mL
- Catalase	Oxygen scavenger system component	40 μg/mL
- Glucose	Substrate for glucose oxidase	10% (w/v)
- MEA (Cysteamine) or BME (β-mercaptoethanol)	Reducing agent to promote blinking	10-100 mM (MEA) or 10-140 mM (BME)

Experimental Protocols

Protocol 1: Labeling of Cellular Targets with Disulfo-ICG-DBCO via Click Chemistry

This protocol describes the general procedure for labeling azide-modified biomolecules in fixed and permeabilized cells with Disulfo-ICG-DBCO. The introduction of azide groups into the target of interest can be achieved through various methods, such as metabolic labeling with azide-containing sugars or amino acids, or by using azide-functionalized antibodies.

Materials:

- Fixed and permeabilized cells with azide-modified target molecules on a glass-bottom dish suitable for microscopy.
- Disulfo-ICG-DBCO stock solution (e.g., 1-10 mM in DMSO).



- Phosphate-buffered saline (PBS), pH 7.4.
- Bovine Serum Albumin (BSA) for blocking.

Procedure:

- Blocking: After fixation and permeabilization, wash the cells three times with PBS. Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 60-90 minutes at room temperature[6].
- Labeling Reaction:
 - Prepare the labeling solution by diluting the Disulfo-ICG-DBCO stock solution in PBS to a final concentration of 5-20 μM. The optimal concentration should be determined empirically.
 - Remove the blocking buffer and add the Disulfo-ICG-DBCO labeling solution to the cells.
 - Incubate for 15-60 minutes at room temperature, protected from light[10]. The reaction time may require optimization.

Washing:

- Remove the labeling solution and wash the cells extensively with PBS to remove unbound dye. A typical washing procedure involves at least five washes with PBS for 5-15 minutes each[6].
- Post-fixation (Optional but Recommended): To ensure the stability of the labeled structures, you can post-fix the cells with 3-4% PFA in PBS for 10 minutes at room temperature[6].
- Final Washes: Wash the cells three times with PBS. The sample is now ready for STORM imaging.

Protocol 2: Super-Resolution STORM Imaging

This protocol provides a starting point for STORM imaging of Disulfo-ICG-DBCO labeled samples. The imaging parameters, especially laser powers, will require careful optimization for this specific dye.



Materials:

- Labeled cells on a glass-bottom dish from Protocol 1.
- STORM Imaging Buffer (prepare fresh before use).
- A super-resolution microscope equipped for STORM with appropriate laser lines for excitation (e.g., ~750-780 nm) and activation (if necessary, e.g., 405 nm), and a sensitive EMCCD or sCMOS camera.

STORM Imaging Buffer Recipe (prepare fresh):[4][11]

- Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl in water.
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose in water.
- GLOX Solution: 14 mg Glucose Oxidase and 50 μL of Catalase solution (e.g., 17 mg/mL in Buffer A) in 200 μL of Buffer A. Centrifuge to remove any precipitate.
- 1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH to ~8.0.

Final Imaging Buffer (prepare immediately before imaging):

• To 620 μ L of Buffer B, add 7 μ L of GLOX solution and 70 μ L of 1 M MEA solution[11]. Mix gently.

Imaging Procedure:

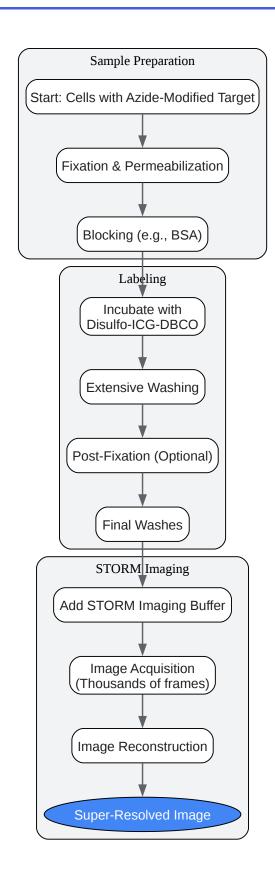
- Microscope Setup: Mount the sample on the STORM microscope. Bring the labeled structure into focus.
- Buffer Exchange: Carefully replace the PBS with the freshly prepared STORM imaging buffer. Allow the buffer to equilibrate for a few minutes.
- Imaging Acquisition:
 - Illuminate the sample with the excitation laser (e.g., ~750-780 nm) at a high power density to induce photoswitching and blinking of the Disulfo-ICG-DBCO molecules.



- Acquire a time series of thousands of images (typically 10,000-40,000 frames) with a short exposure time (e.g., 10-30 ms)[4].
- The goal is to have a sparse subset of molecules in the "on" state in each frame, allowing for their precise localization.
- If the blinking rate is too low, a low-power activation laser (e.g., 405 nm) can be used to promote the return of molecules to the fluorescent state.
- Image Reconstruction: Process the acquired image series using a suitable single-molecule localization software (e.g., rainSTORM, ThunderSTORM, or commercial software). This involves localizing the individual blinking events in each frame with sub-pixel accuracy and reconstructing a final super-resolved image.

Mandatory Visualizations Experimental Workflow for Super-Resolution Imaging with Disulfo-ICG-DBCO





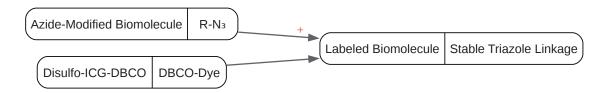
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Caption: Workflow for labeling and imaging with Disulfo-ICG-DBCO.



Copper-Free Click Chemistry: SPAAC Reaction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

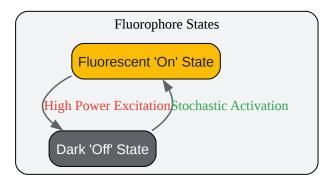


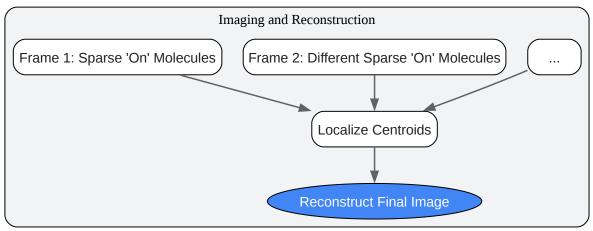
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Caption: Bioorthogonal labeling via SPAAC reaction.

Principle of STORM Imaging







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Caption: The principle of STORM super-resolution microscopy.

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